Trivinylchlorosilane
Overview
Description
Trivinylchlorosilane is an organosilicon compound with the chemical formula C6H9ClSi . It appears as a colorless or yellow liquid and is soluble in various organic solvents such as benzene, methanol, and ethanol . This compound is stable in air but reacts with water to produce hydrochloric acid . It is known for its low boiling point and high volatility, making it a valuable intermediate in the synthesis of other organosilicon compounds .
Mechanism of Action
Target of Action
Trivinylchlorosilane, an organosilicon compound with the chemical formula C6H9ClSi , is primarily used as an intermediate in the synthesis of other organosilicon compounds . It interacts with various organic solvents and can be used to improve the performance of coatings, inks, and adhesives by enhancing their adhesion, abrasion resistance, and weather resistance .
Mode of Action
This compound’s mode of action is primarily through its reactions with other compounds. It is soluble in a variety of organic solvents, such as benzene, methanol, and ethanol . It is stable in air but may react with water to produce hydrochloric acid . The exact nature of these interactions and the resulting changes are dependent on the specific conditions and reactants involved.
Pharmacokinetics
It is known that it has a low boiling point and flash point, making it volatile . It also reacts rapidly with moisture, water, and protic solvents , which could potentially affect its bioavailability.
Result of Action
It is known that it can enhance the physical properties and anti-aging ability of rubber, plastic, and resin . It can also be used as a surfactant for skin care products and cosmetics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is stable in air but may react with water to produce hydrochloric acid . Therefore, the presence of moisture or water in the environment could potentially affect its stability and efficacy. Additionally, it should be stored away from oxidants and acids to avoid dangerous reactions .
Preparation Methods
Trivinylchlorosilane is typically synthesized through the reaction of vinyl chloride with silane . The specific preparation methods include:
Reaction between silicon chloride and vinyl chloride: This method involves the direct chlorination of vinyl chloride in the presence of silicon chloride.
Reaction between a silane compound and a vinyl compound: This method involves the reaction of a silane compound with a vinyl compound under controlled conditions.
Industrial production methods often involve large-scale reactions in well-ventilated environments to ensure safety and efficiency .
Chemical Reactions Analysis
Trivinylchlorosilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different organosilicon oxides.
Reduction: Reduction reactions can convert this compound into simpler silane derivatives.
Substitution: This compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include organosilicon oxides, silane derivatives, and various substituted silanes .
Scientific Research Applications
Trivinylchlorosilane has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Trivinylchlorosilane is unique due to its high reactivity and versatility in forming stable organosilicon compounds. Similar compounds include:
Trichlorovinylsilane: This compound has a similar structure but contains three chlorine atoms instead of one, making it more reactive and suitable for different applications.
Vinyltrimethoxysilane: This compound contains three methoxy groups, making it more suitable for applications requiring hydrolyzable groups.
Dichloromethylvinylsilane: This compound has two chlorine atoms and one methyl group, offering different reactivity and applications compared to this compound.
Properties
IUPAC Name |
chloro-tris(ethenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClSi/c1-4-8(7,5-2)6-3/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKJLYMBVRDUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1871-21-2 | |
Record name | Trivinylchlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of trivinylchlorosilane in the context of carborane-containing molecules?
A1: Based on the abstract of the paper "Synthesis of a new class of carborane-containing star-shaped molecules via silicon tetrachloride promoted cyclotrimerization reactions." [], this compound acts as a functionalization agent for symmetrical star-shaped molecules with carborane clusters. These core structures are functionalized with this compound, resulting in compounds that can be used as precursors for synthesizing higher-order carbosilane dendrimers.
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